Bactobolin

Description

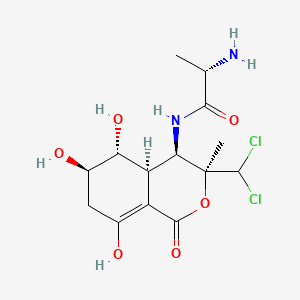

Structure

3D Structure

Properties

CAS No. |

72615-20-4 |

|---|---|

Molecular Formula |

C14H20Cl2N2O6 |

Molecular Weight |

383.2 g/mol |

IUPAC Name |

(2S)-N-[(3S,4R,4aR,5R,6R)-3-(dichloromethyl)-5,6,8-trihydroxy-3-methyl-1-oxo-4a,5,6,7-tetrahydro-4H-isochromen-4-yl]-2-aminopropanamide |

InChI |

InChI=1S/C14H20Cl2N2O6/c1-4(17)11(22)18-10-8-7(5(19)3-6(20)9(8)21)12(23)24-14(10,2)13(15)16/h4,6,8-10,13,19-21H,3,17H2,1-2H3,(H,18,22)/t4-,6+,8-,9-,10+,14-/m0/s1 |

InChI Key |

RBCHRRIVFAIGFI-RGBMRXMBSA-N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Bactobolin; Y 12278; Y-12278; Y12278. |

Origin of Product |

United States |

Foundational & Exploratory

Bactobolin: A Technical Guide to its Discovery, Isolation, and Characterization from Pseudomonas

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bactobolin, a potent polyketide-peptide antibiotic, was first discovered in 1979 from a bacterial strain identified as Pseudomonas BMG 13-A7. This document provides a comprehensive technical overview of the discovery, isolation, and characterization of this compound, with a specific focus on its origins from Pseudomonas. While much of the recent in-depth research has been conducted on this compound produced by Burkholderia thailandensis, a genus historically intertwined with Pseudomonas, this guide consolidates the available information pertinent to its original discovery in Pseudomonas and presents methodologies applicable to its study from this genus. The guide includes quantitative data on its antimicrobial activity, detailed experimental protocols, and visualizations of relevant pathways and workflows to support researchers in the fields of natural product discovery and antibiotic development.

Introduction and Discovery

This compound was first reported by Kondo et al. in 1979 as a novel antitumor antibiotic isolated from the culture broth of Pseudomonas BMG 13-A7[1]. Another strain, identified as Pseudomonas yoshitomiensis Y-12278, has also been cited as a producer of this compound. It is important to note that bacterial taxonomy has evolved significantly since the initial discovery. While the genus Burkholderia was segregated from Pseudomonas in 1992, some literature suggests that the original this compound-producing strain may have been a Burkholderia species misidentified at the time due to the lack of advanced sequencing techniques[2]. However, for the purpose of this guide, we will focus on the available information related to Pseudomonas.

This compound is a cytotoxic compound with a unique chemical structure, featuring a dichloromethyl group, which contributes to its potent biological activity. It has demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.

Quantitative Data: Antimicrobial Activity of Bactobolins

The antimicrobial efficacy of different this compound analogues has been evaluated against a variety of bacterial pathogens. The following tables summarize the Minimum Inhibitory Concentration (MIC) values, primarily derived from studies on this compound produced by Burkholderia thailandensis, which serves as a valuable reference for the potential activity of Pseudomonas-derived this compound.

Table 1: Minimum Inhibitory Concentration (MIC) of Bactobolins A and B against various bacterial strains.

| Bacterial Strain | This compound A (µg/mL) | This compound B (µg/mL) |

| Staphylococcus aureus (MRSA) | < 1 | < 1 |

| Vibrio parahaemolyticus | < 1 | < 1 |

| Enterococcus faecalis (VRE) | > 64 | > 64 |

| Bacillus subtilis | 16 | > 64 |

| Escherichia coli | 64 | > 64 |

Data sourced from studies on this compound produced by Burkholderia thailandensis.[3]

Table 2: Minimum Inhibitory Concentration (MIC) of Bactobolins C and D against various bacterial strains.

| Bacterial Strain | This compound C (µg/mL) | This compound D (µg/mL) |

| Staphylococcus aureus (MRSA) | 4 | 32 |

| Vibrio parahaemolyticus | 2 | 16 |

| Enterococcus faecalis (VRE) | > 64 | > 64 |

| Bacillus subtilis | 32 | > 64 |

| Escherichia coli | > 64 | > 64 |

Data sourced from studies on this compound produced by Burkholderia thailandensis.[3]

Experimental Protocols

Detailed experimental protocols for the production and isolation of this compound specifically from Pseudomonas are not extensively documented in recent literature. Therefore, the following protocols are based on general methodologies for antibiotic production from Pseudomonas and specific procedures described for this compound isolation from Burkholderia cultures, which can be adapted by researchers.

Fermentation of this compound-Producing Pseudomonas

This protocol outlines a general procedure for the cultivation of a this compound-producing Pseudomonas strain. Optimization of media components and fermentation parameters is crucial for maximizing yield.

-

Inoculum Preparation: Aseptically transfer a single colony of the Pseudomonas strain from a solid agar plate to a flask containing a suitable seed culture medium (e.g., Nutrient Broth). Incubate at 28-30°C with shaking (200 rpm) for 24-48 hours.

-

Production Culture: Inoculate the production medium with the seed culture (typically 5-10% v/v). A suitable production medium could be a modified nutrient broth supplemented with glucose and other precursors.

-

Fermentation Conditions: Incubate the production culture at 28-30°C with vigorous aeration and agitation for an extended period (e.g., 5-7 days). Monitor the pH and adjust as necessary to maintain it within the optimal range for this compound production (typically pH 6.5-7.5).

-

Monitoring Production: Periodically withdraw samples to monitor bacterial growth (OD600) and this compound production using methods such as bioassay against a sensitive indicator strain or analytical techniques like HPLC.

Extraction and Purification of this compound

The following is a general workflow for the extraction and purification of this compound from the fermentation broth.

-

Cell Removal: After fermentation, centrifuge the culture broth at high speed (e.g., 10,000 x g for 20 minutes) to pellet the bacterial cells.

-

Supernatant Extraction: Decant the supernatant and extract the this compound using a suitable organic solvent such as ethyl acetate or butanol. Perform the extraction multiple times to ensure complete recovery.

-

Solvent Evaporation: Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Chromatographic Purification:

-

Adsorption Chromatography: Redissolve the crude extract in a minimal amount of a suitable solvent and apply it to a silica gel column. Elute with a solvent gradient (e.g., chloroform-methanol) to separate the components.

-

Size-Exclusion Chromatography: Further purify the this compound-containing fractions using a Sephadex LH-20 column with methanol as the mobile phase.

-

High-Performance Liquid Chromatography (HPLC): The final purification step can be performed using reversed-phase HPLC (e.g., C18 column) with a water-acetonitrile gradient to obtain highly pure this compound analogues.

-

-

Purity Assessment: Analyze the purity of the final product using analytical HPLC and characterize its structure using techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualizations

General Workflow for this compound Isolation and Purification

Caption: A flowchart illustrating the key steps in the isolation and purification of this compound from a Pseudomonas fermentation culture.

Proposed Biosynthetic Pathway of this compound (based on Burkholderia studies)

The biosynthetic gene cluster for this compound has been characterized in Burkholderia thailandensis. While not yet identified in Pseudomonas, it provides a valuable model for the likely biosynthetic route. The pathway involves a hybrid Non-Ribosomal Peptide Synthetase (NRPS) and Polyketide Synthase (PKS) assembly line.

Caption: A simplified diagram of the proposed this compound biosynthetic pathway, highlighting the key NRPS, PKS, and tailoring steps.

Conclusion

This compound remains a compound of significant interest due to its potent antimicrobial and antitumor properties. While its initial discovery from Pseudomonas laid the groundwork, much of the detailed molecular and biosynthetic understanding has emerged from studies in Burkholderia. This technical guide provides a consolidated resource for researchers, offering a starting point for the rediscovery and further investigation of this compound from its originally reported genus, Pseudomonas. The provided protocols and data, though adapted from related studies, offer a robust framework for initiating research into this promising natural product. Further investigation into the taxonomy of the original producing strains and the elucidation of the this compound biosynthetic pathway in Pseudomonas are critical areas for future research.

References

A Technical Guide to Bactobolin Production: Fermentation and Downstream Processing

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bactobolin, a polyketide-peptide antibiotic, has garnered significant interest within the scientific community due to its potent antimicrobial and antitumor properties. This technical guide provides an in-depth overview of the organisms known to produce this compound, the detailed conditions for its fermentation, and the methodologies for its extraction and purification. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in natural product discovery and drug development.

This compound Producing Organisms

The primary and most well-characterized producer of this compound is the Gram-negative bacterium, Burkholderia thailandensis E264.[1][2] While early literature also pointed to a Pseudomonas species as a producer, recent and more detailed studies have focused on B. thailandensis. The biosynthesis of this compound in this organism is intricately regulated by a quorum-sensing mechanism, highlighting the importance of cell-to-cell communication in the production of this secondary metabolite.

Fermentation Conditions for this compound Production

Successful production of this compound is highly dependent on the optimization of fermentation parameters. The following tables summarize the key conditions for the cultivation of Burkholderia thailandensis E264 for this compound production.

Media Composition

Luria-Bertani (LB) medium is commonly used for the cultivation of B. thailandensis E264 for this compound production.[3]

| Component | Concentration (g/L) |

| Tryptone | 10 |

| Yeast Extract | 5 |

| NaCl | 10 |

Table 1: Composition of Luria-Bertani (LB) Medium for this compound Production.

Fermentation Parameters

Optimizing physical parameters during fermentation is crucial for maximizing this compound yield.

| Parameter | Recommended Condition | Notes |

| Producing Organism | Burkholderia thailandensis E264 | |

| Temperature | 30°C | Production is reportedly higher at 30°C compared to 37°C.[4] |

| pH | Not explicitly defined in literature for this compound production. General growth of B. thailandensis occurs at neutral pH. | Further optimization may be required. |

| Aeration | Aerobic conditions (e.g., shaking incubation) | Essential for the growth of B. thailandensis. |

| Incubation Time | 24 hours | Significant this compound production is observed after this period.[3] |

Table 2: Optimized Fermentation Parameters for this compound Production.

Regulatory Pathway for this compound Biosynthesis

The production of this compound in Burkholderia thailandensis is controlled by the BtaR2-BtaI2 quorum-sensing system. This regulatory network involves the synthesis of acyl-homoserine lactone (AHL) signal molecules that, upon reaching a threshold concentration, activate the transcription of the this compound biosynthetic gene cluster (bta).

Signaling Pathway Diagram

Caption: Quorum sensing regulation of this compound biosynthesis in B. thailandensis.

Experimental Protocols

Fermentation Protocol

-

Media Preparation: Prepare Luria-Bertani (LB) broth according to the composition in Table 1. Sterilize by autoclaving.

-

Inoculation: Inoculate the sterile LB broth with a fresh culture of Burkholderia thailandensis E264.

-

Incubation: Incubate the culture at 30°C for 24 hours with vigorous shaking to ensure adequate aeration.

Extraction and Purification Protocol

The extraction and purification of this compound from the fermentation broth involves several chromatographic steps due to its polar nature.[1]

-

Cell Removal: After incubation, centrifuge the fermentation broth to pellet the bacterial cells. Collect the supernatant which contains the secreted this compound.

-

Initial Purification with HP-20 Resin:

-

Apply the supernatant to a Diaion® HP-20 resin column. This hydrophobic resin helps in the initial capture of this compound and removal of highly polar impurities.

-

Wash the column with water to remove unbound components.

-

Elute the bound compounds with a methanol gradient.

-

-

Hypercarb Chromatography:

-

Pool the fractions containing this compound from the HP-20 column and apply them to a Hypercarb (porous graphitic carbon) column. This step further purifies the this compound based on its polarity and structural characteristics.

-

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

-

The final purification is achieved using reversed-phase HPLC.

-

Column: A C18 column is typically used.

-

Mobile Phase: A gradient of water and acetonitrile, often with a modifier like formic acid, is employed for elution.

-

Detection: Monitor the elution profile at a suitable wavelength (e.g., 230 nm) to collect the fractions containing pure this compound.

-

Experimental Workflow

Caption: Experimental workflow for this compound production and purification.

Quantification of this compound

Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique for the quantification of this compound in fermentation broths and purified samples.[1] By using a standard curve of purified this compound, accurate determination of its concentration can be achieved.

Conclusion

This technical guide provides a foundational understanding of the key aspects of this compound production, from the selection of the producing organism to the detailed fermentation and purification protocols. The provided information, tables, and diagrams are intended to facilitate the work of researchers and professionals in harnessing the potential of this promising natural product. Further optimization of fermentation conditions and downstream processing may lead to enhanced yields and facilitate its development as a therapeutic agent.

References

- 1. Quorum-Sensing-Regulated this compound Production by Burkholderia thailandensis E264 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Burkholderia thailandensis: genetic manipulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protocols · Benchling [benchling.com]

- 4. Burkholderia thailandensis E264 as a promising safe rhamnolipids’ producer towards a sustainable valorization of grape marcs and olive mill pomace - PMC [pmc.ncbi.nlm.nih.gov]

Bactobolin biosynthesis pathway and gene cluster analysis

An In-depth Technical Guide to the Bactobolin Biosynthesis Pathway and Gene Cluster Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a polyketide-peptide hybrid natural product, exhibits potent antibiotic and antitumor activities. Its unique chemical structure, featuring a dichlorinated pyrrolidine ring and a complex bicyclic core, has garnered significant interest from the scientific community. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, a detailed analysis of its corresponding gene cluster in Burkholderia thailandensis, and methodologies for its study. This document is intended to serve as a valuable resource for researchers in natural product biosynthesis, drug discovery, and synthetic biology.

Introduction to this compound

This compound is a secondary metabolite originally isolated from Pseudomonas species and later found to be produced by Burkholderia thailandensis E264.[1] It belongs to a class of hybrid polyketide-nonribosomal peptide natural products. The this compound family includes several analogs, with this compound A being one of the most abundant and well-characterized members. These compounds have demonstrated significant biological activities, including antibacterial action against Gram-positive and Gram-negative pathogens and cytotoxic effects against various cancer cell lines. The unique structural features and potent bioactivities of bactobolins make their biosynthetic pathway a fascinating subject of study for the discovery of novel enzymatic mechanisms and for bioengineering efforts to produce new analogs with improved therapeutic properties.

The this compound Biosynthetic Gene Cluster (BGC)

The biosynthesis of this compound is orchestrated by a dedicated gene cluster, designated as the 'bta' cluster in Burkholderia thailandensis E264. This cluster is a prime example of a hybrid Non-Ribosomal Peptide Synthetase (NRPS) and Polyketide Synthase (PKS) system.

Organization of the bta Gene Cluster

The bta gene cluster is comprised of a series of genes encoding the core biosynthetic machinery (NRPS and PKS modules), tailoring enzymes, transporters, and regulatory proteins. Bioinformatic analysis of the cluster has been instrumental in predicting the function of individual genes and formulating a model for the biosynthetic pathway.

A schematic representation of the this compound gene cluster is provided below:

References

An In-depth Technical Guide to the Mechanism of Action of Bactobolin on the 70S Ribosome

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Bactobolin, a polyketide-peptide antibiotic produced by Burkholderia thailandensis, exhibits potent antimicrobial activity by inhibiting protein synthesis in bacteria. This technical guide provides a comprehensive overview of the molecular mechanism by which this compound targets the 70S ribosome. Through a detailed analysis of structural and biochemical data, we elucidate the unique binding site of this compound on the large ribosomal subunit (50S), its impact on transfer RNA (tRNA) positioning, and the subsequent disruption of the translation process. This document is intended to serve as a critical resource for researchers engaged in antibiotic discovery and development, offering insights into a novel ribosomal inhibition strategy.

Introduction

The rise of antibiotic-resistant bacteria poses a significant threat to global health. The bacterial ribosome, a central and highly conserved molecular machine responsible for protein synthesis, remains a prime target for the development of new antimicrobial agents.[1] this compound represents a promising class of ribosome-targeting antibiotics with a distinct mechanism of action compared to many clinically established drugs.[2] Understanding the intricacies of its interaction with the 70S ribosome is paramount for exploiting its therapeutic potential and for the rational design of next-generation antibiotics.

This guide will delve into the structural basis of this compound's activity, supported by crystallographic evidence, and discuss the functional consequences of its binding to the ribosome. Furthermore, we will present key quantitative data, detailed experimental protocols for studying such interactions, and visual representations of the underlying molecular pathways.

This compound's Unique Binding Site on the 50S Subunit

Structural studies, primarily X-ray crystallography, have been instrumental in revealing the precise binding location of this compound on the 70S ribosome. A 3.4 Å resolution crystal structure of this compound A in complex with the Thermus thermophilus 70S ribosome has provided unprecedented insights into its mechanism of action.[3]

This compound binds to a novel site on the 50S subunit, distinct from the binding sites of other known ribosome-targeting antibiotics.[3] This binding pocket is located at the peptidyl transferase center (PTC), a critical region responsible for catalyzing peptide bond formation. The binding site is primarily composed of 23S ribosomal RNA (rRNA) helices and involves interactions with specific nucleotides.[4]

Key interactions include:

-

Coordination with helix 73 of the 23S rRNA.[3]

-

Interaction with a magnesium ion (Mg2+), which mediates contact with nucleotide A2613.[3]

-

Hydrogen bonding between the enol hydroxyl group of this compound and nucleotide C2085.[3]

-

Coordination of the chloride atoms of the lactone ring by nucleotides U2449, A2611, and C2612.[3]

-

Interaction of the amine terminus of the hydroxy-valine residue with nucleotide A2450.[3]

Mechanism of Action: Displacement of P-site tRNA and Inhibition of Translation

The binding of this compound to its unique site on the 50S subunit has profound consequences for the conformation and function of the ribosome. The most significant effect is the displacement of the acceptor end of the tRNA molecule bound at the P-site (peptidyl-tRNA site).[3]

The crystal structure reveals that this compound sterically clashes with the canonical position of the P-site tRNA.[3] To accommodate the antibiotic, the CCA-end of the P-site tRNA is shifted by approximately 3.6 Å towards the A-site (aminoacyl-tRNA site).[3] This conformational change disrupts the critical interaction between the A76 of the P-site tRNA and C2063 of the 23S rRNA.[3]

This displacement of the P-site tRNA leads to the inhibition of protein synthesis. While the conformational change might suggest an inhibition of peptidyl transfer, the structural effect is remarkably similar to that induced by the antibiotic blasticidin S.[3] Blasticidin S is known to inhibit translation termination by distorting the P-site tRNA, which in turn blocks the access of release factors to the A-site.[5] Given the similar structural rearrangements, it is highly probable that this compound also functions as an inhibitor of translation termination.[4]

Corroboration from Resistance Studies

The proposed binding site and mechanism of action are further supported by studies on this compound-resistant bacterial mutants. Spontaneous resistance to this compound in Bacillus subtilis has been mapped to mutations in the rplB gene, which encodes the 50S ribosomal protein uL2.[6] These mutations, such as E236A and E236Q, are located in a highly conserved region of the uL2 protein.[6] The crystal structure of the this compound-ribosome complex shows that residue E236 of uL2 stabilizes the conformation of nucleotide A2450, which directly interacts with this compound.[4] Mutations at this position would likely disrupt this interaction, thereby reducing the binding affinity of the antibiotic and conferring resistance. The fact that these mutations do not confer resistance to other known ribosome inhibitors further underscores the novelty of this compound's binding site.[6]

Data Presentation

| Parameter | Value | Organism/System | Reference |

| Crystal Structure Resolution | 3.4 Å | Thermus thermophilus 70S ribosome in complex with mRNA and tRNA | [3] |

| P-site tRNA displacement | ~3.6 Å | Thermus thermophilus 70S ribosome | [3] |

| Binding Affinity (Kd) | Not Reported | - | - |

| Protein Synthesis Inhibition (IC50) | Not Reported | - | - |

| Resistance Mutations | E236A, E236Q in uL2 (rplB) | Bacillus subtilis | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the mechanism of action of this compound.

X-ray Crystallography of the 70S Ribosome-Bactobolin Complex

This protocol outlines the general steps for determining the crystal structure of a bacterial 70S ribosome in complex with an antibiotic like this compound. The specific conditions for Thermus thermophilus ribosome crystallization are highlighted.[7][8][9]

I. Purification of 70S Ribosomes from Thermus thermophilus

-

Grow Thermus thermophilus cells to mid-log phase and harvest by centrifugation.

-

Resuspend the cell pellet in a lysis buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM NH4Cl, 10.5 mM Mg(OAc)2, 0.5 mM EDTA, 6 mM β-mercaptoethanol) and lyse the cells using a French press or sonication.

-

Clarify the lysate by centrifugation to remove cell debris.

-

Isolate the ribosomes from the supernatant by ultracentrifugation through a sucrose cushion.

-

Resuspend the ribosome pellet and purify the 70S ribosomes using sucrose density gradient centrifugation.

-

Collect the 70S fractions, pellet the ribosomes by ultracentrifugation, and resuspend in a storage buffer.

II. Formation of the Ribosome-Ligand Complex

-

Incubate the purified 70S ribosomes with a molar excess of a specific mRNA (e.g., containing a Shine-Dalgarno sequence and an initiation codon) and deacylated tRNA (to bind to the P-site).

-

Add this compound A to the ribosome-mRNA-tRNA complex at a concentration sufficient to ensure saturation of the binding site.

-

Incubate the mixture to allow for complex formation.

III. Crystallization

-

Set up crystallization trials using the hanging-drop or sitting-drop vapor diffusion method.

-

Mix the ribosome-ligand complex solution with a reservoir solution containing a precipitant (e.g., polyethylene glycol), salts, and buffers. Specific conditions for Thermus thermophilus 70S ribosome crystals often involve a high concentration of salts and a specific pH range.[7]

-

Incubate the crystallization plates at a constant temperature (e.g., 19°C) and monitor for crystal growth over several days to weeks.

IV. Data Collection and Structure Determination

-

Cryo-protect the crystals by soaking them in a solution containing a cryoprotectant (e.g., glycerol or ethylene glycol) before flash-cooling in liquid nitrogen.

-

Collect X-ray diffraction data at a synchrotron source.

-

Process the diffraction data (indexing, integration, and scaling) using appropriate software.

-

Solve the structure using molecular replacement, using a previously determined ribosome structure as a search model.

-

Refine the atomic model against the experimental data, including the placement of the this compound molecule in the electron density map.

-

Validate the final structure.

In Vitro Translation Inhibition Assay

This protocol describes a general method to determine the inhibitory effect of a compound like this compound on bacterial protein synthesis.[10][11][12]

I. Preparation of the In Vitro Translation System

-

Use a commercially available bacterial in vitro translation kit (e.g., from E. coli) or prepare a cell-free extract (S30 extract) from the desired bacterial strain.

-

The system should contain all the necessary components for translation, including ribosomes, tRNAs, aminoacyl-tRNA synthetases, initiation, elongation, and termination factors, as well as an energy source (ATP, GTP).

II. Assay Setup

-

Prepare a master mix containing the in vitro translation system components.

-

Add a DNA or mRNA template encoding a reporter protein (e.g., luciferase or green fluorescent protein).

-

Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO or water).

-

Add the different concentrations of this compound to the reaction mixtures. Include a no-drug control and a positive control inhibitor.

-

Initiate the translation reaction by adding the template and incubating at the optimal temperature for the system (e.g., 37°C).

III. Detection of Protein Synthesis

-

After a defined incubation period, stop the reaction.

-

Quantify the amount of reporter protein synthesized in each reaction.

-

For luciferase, add the luciferin substrate and measure the luminescence using a luminometer.

-

For GFP, measure the fluorescence using a fluorometer.

-

Alternatively, use radiolabeled amino acids (e.g., [³⁵S]-methionine) and quantify the incorporated radioactivity.

-

IV. Data Analysis

-

Plot the percentage of protein synthesis inhibition against the logarithm of the this compound concentration.

-

Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of this compound that inhibits protein synthesis by 50%.[13]

Visualizations

Mechanism of Action of this compound

References

- 1. Quorum-Sensing-Regulated this compound Production by Burkholderia thailandensis E264 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. amuntslab.org [amuntslab.org]

- 3. This compound A Binds to a Site on the 70S Ribosome Distinct from Previously Seen Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. Formation and crystallization of Thermus thermophilus 70S ribosome/tRNA complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. s3.us-west-2.amazonaws.com [s3.us-west-2.amazonaws.com]

- 9. Thermus thermophilus ribosomes for crystallographic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 12. researchgate.net [researchgate.net]

- 13. courses.edx.org [courses.edx.org]

An In-Depth Technical Guide to the Interaction of Bactobolin with the L2 Ribosomal Protein

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bactobolin, a polyketide-peptide antibiotic produced by Burkholderia thailandensis, exhibits potent antimicrobial activity by targeting the bacterial ribosome.[1][2] This technical guide provides a comprehensive overview of the molecular interactions between this compound and its primary target, the 50S ribosomal subunit, with a specific focus on the role of the L2 ribosomal protein. It consolidates crystallographic data, mechanistic insights, and detailed experimental protocols to serve as a resource for researchers in antibiotic development and ribosome biology.

Introduction

The ribosome is a primary target for a diverse range of antibiotics.[3] Understanding the precise molecular interactions between these inhibitors and their ribosomal binding sites is crucial for the development of new therapeutics to combat rising antibiotic resistance. This compound represents a unique class of ribosome inhibitors, binding to a novel site on the 50S subunit and exhibiting a distinct mechanism of action.[3][4] Resistance to this compound has been directly linked to mutations in the rplB gene, which encodes the L2 ribosomal protein, highlighting the critical role of this protein in the drug's activity.[2]

Molecular Interaction of this compound with the Ribosome

Binding Site and Structural Insights

X-ray crystallography of this compound A in complex with the Thermus thermophilus 70S ribosome at a resolution of 3.4 Å has provided a detailed view of its binding pocket.[3][5] this compound binds to a previously uncharacterized site on the large 50S subunit, in proximity to the peptidyl transferase center (PTC).[3]

The binding is stabilized by a network of interactions with the 23S rRNA and is coordinated by a Mg²⁺ ion.[3][4] Key residues of the 23S rRNA involved in coordinating this compound include A2613, C2085, U2449, A2611, and C2612.[3] The amine terminus of the hydroxy-valine residue of this compound interacts with A2450 of the 23S rRNA.[3]

The Critical Role of Ribosomal Protein L2

While this compound does not make direct contact with the L2 ribosomal protein, L2 plays a crucial indirect role in stabilizing the binding site. Specifically, the glutamic acid at position 236 (E236) of the L2 protein in Bacillus subtilis is critical for maintaining the conformation of A2450 in the 23S rRNA, a key nucleotide for this compound binding.[3][4]

Mutations in the rplB gene, which encodes the L2 protein, are the primary mechanism of this compound resistance.[2] Spontaneous this compound-resistant mutants of Bacillus subtilis have been shown to harbor mutations at the E236 residue of L2.[2] Disruption of the interaction between E236 of L2 and A2450 of the 23S rRNA is thought to destabilize the this compound binding pocket, leading to resistance.[3] Importantly, these L2 mutations do not confer resistance to other known ribosome-targeting antibiotics, indicating a unique mechanism of action for this compound.[2]

Mechanism of Action: Inhibition of Translation

This compound inhibits protein synthesis by sterically hindering the proper positioning of the P-site tRNA.[3] The binding of this compound displaces the CCA-end of the P-site tRNA, shifting it towards the A-site.[3][4] This displacement prevents the formation of a peptide bond and ultimately stalls translation.[3] This mechanism of action, involving the displacement of the P-site tRNA, is similar to that of the antibiotic blasticidin S, although their binding sites are distinct.[3][5]

Quantitative Data

| Parameter | Value | Organism/System | Reference |

| Binding Affinity (Kd) | Not Reported | - | - |

| IC50 (Protein Synthesis) | Not Reported | - | - |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound's interaction with the L2 ribosomal protein.

In Vitro Translation Inhibition Assay

This assay is used to determine the concentration at which a compound inhibits protein synthesis by 50% (IC50).

Materials:

-

Cell-free transcription-translation system (e.g., PURExpress®)

-

Plasmid DNA encoding a reporter protein (e.g., luciferase or GFP)

-

This compound stock solution of known concentration

-

Appropriate buffers and reagents for the chosen system

-

Plate reader for detecting the reporter signal

Protocol:

-

Prepare a series of dilutions of this compound in the reaction buffer.

-

Set up the in vitro transcription-translation reactions according to the manufacturer's instructions, including the plasmid DNA template.

-

Add the different concentrations of this compound to the reactions. Include a no-antibiotic control.

-

Incubate the reactions at the recommended temperature for a sufficient time to allow for protein expression.

-

Measure the reporter signal (luminescence or fluorescence).

-

Plot the signal intensity against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

Purification of Ribosomes

High-quality, active ribosomes are essential for structural and biochemical studies.

Materials:

-

Bacterial cell culture (e.g., E. coli or T. thermophilus)

-

Lysis buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM NH₄Cl, 10.5 mM Mg(OAc)₂, 0.5 mM EDTA, 4 mM β-mercaptoethanol)

-

Sucrose solutions for gradient centrifugation (e.g., 10% and 40% w/v in lysis buffer)

-

Ultracentrifuge with a swinging-bucket rotor

Protocol:

-

Grow bacterial cells to mid-log phase and harvest by centrifugation.

-

Resuspend the cell pellet in lysis buffer and lyse the cells using a French press or sonication.

-

Clarify the lysate by centrifugation to remove cell debris.

-

Layer the supernatant onto a sucrose cushion (e.g., 1.1 M sucrose in lysis buffer) and centrifuge at high speed to pellet the ribosomes.

-

Resuspend the ribosome pellet in lysis buffer.

-

For higher purity, layer the resuspended ribosomes onto a 10-40% sucrose gradient and centrifuge.

-

Fractionate the gradient and collect the fractions containing the 70S ribosomes, identified by UV absorbance at 260 nm.

-

Pellet the purified ribosomes by ultracentrifugation and resuspend in a suitable storage buffer.

X-ray Crystallography of Ribosome-Bactobolin Complex

This technique provides high-resolution structural information about the binding of this compound to the ribosome.

Materials:

-

Purified 70S ribosomes

-

mRNA and tRNA analogs

-

This compound

-

Crystallization buffer (e.g., containing PEG, salts, and a cryoprotectant)

-

Crystallization plates (sitting or hanging drop)

Protocol:

-

Form the ribosome-mRNA-tRNA complex by incubating the components together.

-

Add this compound to the complex at a concentration sufficient to ensure binding.

-

Set up crystallization trials by mixing the complex with the crystallization buffer in sitting or hanging drops.

-

Incubate the plates and monitor for crystal growth.

-

Once crystals appear, they are cryo-protected and flash-frozen in liquid nitrogen.

-

Collect X-ray diffraction data at a synchrotron source.

-

Process the diffraction data and solve the structure using molecular replacement with a known ribosome structure as a search model.

-

Build the this compound molecule into the electron density map and refine the structure.

Visualizations

Signaling Pathway of this compound's Action

Caption: this compound's mechanism of action on the ribosome.

Experimental Workflow for Identifying this compound Resistance

Caption: Workflow for identifying this compound resistance mutations.

Conclusion

This compound's unique interaction with the 50S ribosomal subunit, critically modulated by the L2 protein, presents a compelling case for its further investigation as a lead compound for antibiotic development. The detailed structural and mechanistic understanding provides a solid foundation for structure-activity relationship studies and the design of novel analogs with improved therapeutic indices. The experimental protocols outlined in this guide offer a practical framework for researchers to further explore the fascinating biology of this potent antimicrobial agent.

References

- 1. Kinetics of drug–ribosome interactions defines the cidality of macrolide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. collaborate.princeton.edu [collaborate.princeton.edu]

- 3. This compound A Binds to a Site on the 70S Ribosome Distinct from Previously Seen Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound A binds to a site on the 70S ribosome distinct from previously seen antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification of Chemical Compounds That Inhibit Protein Synthesis in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity Spectrum of Bactobolin Analogs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bactobolin, a polyketide-peptide natural product first isolated from Pseudomonas yoshitomiensis, has garnered significant attention in the scientific community due to its potent and broad-spectrum biological activities.[1] This technical guide provides a comprehensive overview of the biological activity spectrum of this compound and its analogs, with a focus on their antibacterial and antitumor properties. It is designed to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

This compound and its derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria.[1] Notably, they have shown efficacy against clinically important pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[2][3] Furthermore, this compound displays potent cytotoxic activity against various cancer cell lines, making it a promising scaffold for the development of novel antineoplastic agents.[4][5]

This guide summarizes the quantitative biological data of various this compound analogs, details the experimental protocols for their evaluation, and provides visual representations of key signaling pathways and experimental workflows to facilitate a deeper understanding of their mechanism of action and therapeutic potential.

I. Data Presentation: Quantitative Biological Activity of this compound Analogs

The biological activities of this compound and its derivatives have been quantitatively assessed through various in vitro assays. The following tables summarize the Minimum Inhibitory Concentrations (MICs) against a range of bacterial strains and the half-maximal inhibitory concentrations (IC50) against different cancer cell lines.

Table 1: Antibacterial Activity (MIC) of this compound Analogs

| Compound/Analog | Staphylococcus aureus (MRSA) | Vibrio parahaemolyticus | Bacillus subtilis | Escherichia coli | Vancomycin-Resistant Enterococci (VRE) | Reference(s) |

| This compound A | < 1 µg/mL | < 1 µg/mL | - | - | > 50 µg/mL | [3] |

| This compound B | > 50 µg/mL | > 50 µg/mL | - | - | > 50 µg/mL | [3] |

| This compound C | 1.6 µg/mL | 6.3 µg/mL | - | - | > 50 µg/mL | [3] |

| This compound D | 25 µg/mL | 50 µg/mL | - | - | > 50 µg/mL | [3] |

| 6-deoxythis compound | Moderate Activity | Moderate Activity | - | - | - | [2] |

Table 2: Antitumor Activity (IC50) of this compound Analogs

| Compound/Analog | Leukemia L1210 | Mouse Fibroblasts | Human B Lymphoma (RAMOS RA.1) | Mouse B Lymphoma (J558) | Reference(s) |

| This compound | Effective | - | - | - | [6] |

| This compound A | - | Strong Activity | - | - | [7] |

| This compound C | - | Strong Activity | - | - | [7] |

| DH332 (β-carboline analog) | - | - | Low IC50 | Low IC50 | [8] |

II. Mechanism of Action

This compound exerts its potent biological effects by targeting fundamental cellular processes. Its primary mechanism of action involves the inhibition of protein synthesis and the induction of apoptosis in cancer cells.

Inhibition of Protein Synthesis

This compound targets the bacterial ribosome, a crucial cellular machinery for protein synthesis.[9] Specifically, it binds to the L2 protein of the 50S ribosomal subunit.[7] This binding event interferes with the translocation step of protein synthesis, ultimately leading to the cessation of bacterial growth.[9] A crystal structure of this compound A bound to the 70S ribosome has revealed that it binds at a novel site, distinct from other known ribosome-targeting antibiotics.[10]

Induction of Apoptosis in Cancer Cells

In eukaryotic cells, the antitumor activity of this compound is attributed to its ability to induce programmed cell death, or apoptosis. While the precise signaling pathways activated by this compound are still under investigation, it is known to trigger the caspase signaling cascade, a key executioner of apoptosis.[8] Furthermore, its cytotoxic effects may involve the modulation of critical cell survival pathways such as the PI3K/Akt signaling pathway, which is frequently dysregulated in cancer.[11]

III. Mandatory Visualizations

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes involved, the following diagrams have been generated using the DOT language.

Caption: Experimental workflow for the synthesis and evaluation of this compound analogs.

Caption: The PI3K/Akt signaling pathway and a hypothesized point of inhibition by this compound analogs.

Caption: Simplified overview of the intrinsic and extrinsic apoptosis pathways potentially activated by this compound analogs.

IV. Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following sections provide standardized protocols for key experiments cited in the evaluation of this compound analogs.

Antibacterial Susceptibility Testing: Broth Microdilution Method for MIC Determination

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound analogs against bacterial strains.

Materials:

-

Bacterial culture in logarithmic growth phase

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

This compound analog stock solution (in a suitable solvent, e.g., DMSO)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation: Culture the bacterial strain in CAMHB overnight at 37°C. Dilute the overnight culture in fresh CAMHB to achieve a standardized inoculum density (approximately 5 x 10^5 CFU/mL).

-

Serial Dilution of Analog: Prepare a two-fold serial dilution of the this compound analog in CAMHB in the 96-well plate. The final volume in each well should be 100 µL. Include a positive control (broth with bacteria, no analog) and a negative control (broth only).

-

Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 200 µL.

-

Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the analog that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for IC50 Determination

This protocol describes the measurement of the cytotoxic effects of this compound analogs on cancer cell lines.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound analog stock solution (in DMSO)

-

MTT reagent (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Sterile 96-well cell culture plates

-

Multi-channel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound analog in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the analog. Include a vehicle control (medium with the same concentration of DMSO used for the highest analog concentration).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: After incubation, add 20 µL of MTT reagent to each well and incubate for another 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the analog that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the log of the analog concentration and fitting the data to a sigmoidal dose-response curve.

V. Conclusion and Future Directions

This compound and its analogs represent a promising class of natural products with significant potential for development as both antibacterial and antitumor agents. Their unique mechanism of action, targeting the bacterial ribosome at a novel site, makes them particularly interesting for combating antibiotic resistance. The structure-activity relationship studies, facilitated by the synthesis of various analogs, have provided valuable insights for the rational design of more potent and selective compounds.

Future research should focus on several key areas:

-

Expansion of the Analog Library: The synthesis and biological evaluation of a wider range of this compound analogs are needed to further refine the structure-activity relationship and to optimize for improved efficacy and reduced toxicity.

-

In Vivo Efficacy and Pharmacokinetics: Promising analogs identified in vitro should be advanced to in vivo studies to assess their efficacy in animal models of infection and cancer, as well as to determine their pharmacokinetic profiles.

-

Elucidation of Antitumor Signaling Pathways: A more detailed investigation into the specific signaling pathways modulated by this compound in cancer cells will provide a deeper understanding of its antitumor mechanism and may reveal biomarkers for patient stratification.

-

Combination Therapies: Exploring the synergistic effects of this compound analogs with existing antibiotics or anticancer drugs could lead to more effective treatment strategies and potentially overcome drug resistance.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound A Binds to a Site on the 70S Ribosome Distinct from Previously Seen Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. embopress.org [embopress.org]

- 7. academic.oup.com [academic.oup.com]

- 8. DH332, a synthetic β-carboline alkaloid, inhibits B cell lymphoma growth by activation of the caspase family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for In Vitro Antibacterial Activity Testing of Bactobolin

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the in vitro antibacterial activity of Bactobolin, a potent broad-spectrum antibiotic. The following sections include quantitative data on this compound's activity, step-by-step experimental procedures for key assays, and visualizations of the mechanism of action and experimental workflows.

Overview of this compound's Antibacterial Activity

This compound is a polyketide-peptide antibiotic produced by various bacteria, including Burkholderia thailandensis. It exhibits potent activity against a wide range of Gram-positive and Gram-negative bacteria.[1][2] Its mechanism of action involves the inhibition of bacterial protein synthesis.[1][3]

Mechanism of Action

This compound targets the 50S subunit of the bacterial ribosome, specifically binding to the L2 ribosomal protein.[1][4] This binding event interferes with the peptidyl transferase center, ultimately halting protein elongation and leading to bacterial cell death.[5] This unique binding site distinguishes it from many other ribosome-targeting antibiotics.[5]

Caption: this compound's mechanism of action targeting the bacterial ribosome.

Quantitative Antibacterial Activity Data

The antibacterial potency of different this compound analogs has been quantified using Minimum Inhibitory Concentration (MIC) assays. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Table 1: Minimum Inhibitory Concentrations (MICs) of Bactobolins A, B, and C against various bacterial strains. [1]

| Bacterial Strain | This compound A MIC (µg/mL) | This compound B MIC (µg/mL) | This compound C MIC (µg/mL) |

| Bacillus subtilis | 0.78 | >50 | 3.13 |

| Staphylococcus aureus | 1.56 | >50 | 6.25 |

| Staphylococcus aureus (VISA) | 3.0 | >50 | Not Tested |

| Streptococcus pneumoniae | 0.78 | >50 | 3.13 |

| Enterococcus faecalis | 6.25 | >50 | 25 |

| Escherichia coli | 3.13 | >50 | 12.5 |

| Klebsiella pneumoniae | 6.25 | >50 | 25 |

| Pseudomonas aeruginosa | >50 | >50 | >50 |

| Acinetobacter baumannii | 12.5 | >50 | 50 |

| Burkholderia cenocepacia | >50 | >50 | >50 |

Data sourced from Chandler et al. (2012).[1]

Experimental Protocols

The following are detailed protocols for standard in vitro assays to determine the antibacterial activity of this compound.

Minimum Inhibitory Concentration (MIC) Assay: Broth Microdilution Method

This protocol determines the lowest concentration of this compound that inhibits the visible growth of a specific bacterium.[6][7]

Caption: Workflow for the Broth Microdilution MIC Assay.

Materials:

-

This compound (lyophilized powder)

-

Appropriate solvent (e.g., DMSO, sterile water)

-

Sterile 96-well microtiter plates

-

Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium

-

Bacterial strain of interest

-

Spectrophotometer

-

Sterile pipette tips and tubes

-

Incubator

Protocol:

-

Preparation of this compound Stock Solution: Dissolve a known weight of this compound in a suitable solvent to create a high-concentration stock solution (e.g., 1 mg/mL).

-

Serial Dilutions: a. Add 100 µL of sterile MHB to all wells of a 96-well plate. b. Add 100 µL of the this compound stock solution to the first well of each row to be tested. c. Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing well, and repeating this process across the row. Discard 100 µL from the last well.

-

Inoculum Preparation: a. Culture the bacterial strain overnight on an appropriate agar plate. b. Pick a few colonies and suspend them in sterile saline or MHB. c. Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL) using a spectrophotometer (OD₆₀₀ of 0.08-0.1). d. Dilute the standardized suspension 1:150 in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.

-

Inoculation: Add 100 µL of the final bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL per well. Include a growth control (no this compound) and a sterility control (no bacteria).

-

Incubation: Incubate the plate at 37°C for 16-20 hours.[6]

-

Reading the MIC: The MIC is the lowest concentration of this compound at which there is no visible bacterial growth (no turbidity).

Time-Kill Kinetic Assay

This assay determines the rate at which this compound kills a bacterial population over time.[5][8][9]

References

- 1. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 2. protocols.io [protocols.io]

- 3. This compound A Binds to a Site on the 70S Ribosome Distinct from Previously Seen Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Chemistry and Biology of this compound: A 10-Year Collaboration with Natural Product Chemist Extraordinaire Jon Clardy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4.6. Time-Kill Kinetics Assay [bio-protocol.org]

- 6. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 7. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 8. emerypharma.com [emerypharma.com]

- 9. actascientific.com [actascientific.com]

Application Notes and Protocols for Cell Culture-Based Cytotoxicity Assays of Bactobolin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bactobolin is a polyketide-peptide natural product with recognized potent cytotoxic and antibacterial activities. Its primary mechanism of action involves the inhibition of protein synthesis through its interaction with the L2 ribosomal protein.[1] This disruption of essential cellular processes ultimately leads to cell death, making this compound a compound of interest for anticancer research and drug development. These application notes provide detailed protocols for assessing the cytotoxicity of this compound in cell culture, along with data presentation guidelines and a proposed signaling pathway for its mode of action.

Data Presentation: Cytotoxicity of this compound

Quantifying the cytotoxic effect of this compound is crucial for determining its potency and selectivity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to express the concentration of this compound required to inhibit the growth of 50% of a cell population. Due to the variability in publicly available comprehensive datasets, a representative table of this compound's cytotoxic activity is presented below. Researchers are encouraged to determine IC50 values for their specific cell lines of interest using the protocols provided.

Table 1: Representative IC50 Values of this compound against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Assay Method | Reference |

| B16 | Melanoma | Data Not Available | Apoptosis Assay | [1][2] |

| EL-4 | Lymphoma | Data Not Available | Apoptosis Assay | [1][2] |

| Additional cell lines to be tested by the researcher |

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.

Materials:

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)

-

96-well flat-bottom plates

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for this compound) and a no-cell control (medium only).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Subtract the absorbance of the no-cell control from all other values. Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of the cytosolic enzyme lactate dehydrogenase (LDH) into the culture medium upon cell membrane damage, which is an indicator of cytotoxicity.

Materials:

-

This compound stock solution

-

Complete cell culture medium

-

LDH assay kit (containing substrate, cofactor, and dye solutions)

-

Lysis buffer (provided in the kit)

-

96-well flat-bottom plates

-

Microplate reader

Protocol:

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

Controls: Include the following controls:

-

Vehicle Control: Cells treated with the vehicle solvent.

-

Maximum LDH Release Control: Cells treated with lysis buffer 45 minutes before the assay endpoint.

-

Medium Background Control: Complete culture medium without cells.

-

-

Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

-

LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.

-

Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

-

Stop Reaction: Add 50 µL of the stop solution (provided in the kit) to each well.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Subtract the medium background control absorbance from all other values. Calculate the percentage of cytotoxicity for each this compound concentration using the following formula: % Cytotoxicity = [(Sample Abs - Vehicle Control Abs) / (Max LDH Release Abs - Vehicle Control Abs)] * 100

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. Propidium iodide is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

Materials:

-

This compound stock solution

-

Complete cell culture medium

-

Annexin V-FITC (or another fluorochrome)

-

Propidium Iodide (PI)

-

Annexin V Binding Buffer

-

Flow cytometer

Protocol:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

-

Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

-

Resuspension: Resuspend the cell pellet in 100 µL of Annexin V Binding Buffer.

-

Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of Annexin V Binding Buffer to each tube and analyze the samples immediately by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Experimental Workflow and Signaling Pathways

Experimental Workflow for Assessing this compound Cytotoxicity

Caption: Workflow for evaluating this compound's cytotoxicity.

Proposed Signaling Pathway for this compound-Induced Apoptosis

This compound's primary mechanism of inhibiting protein synthesis is a significant cellular stressor that can trigger the intrinsic apoptotic pathway. This pathway is characterized by mitochondrial outer membrane permeabilization and the subsequent activation of a caspase cascade.

Caption: Proposed intrinsic apoptotic pathway induced by this compound.

References

Unveiling the Molecular Siege: X-ray Crystallography Studies of the Bactobolin-Ribosome Complex

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Bactobolin, a polyketide-peptide natural product, has demonstrated potent antibacterial activity by targeting the bacterial ribosome, the essential cellular machinery for protein synthesis. Understanding the precise molecular interactions between this compound and the ribosome is paramount for the development of novel antibiotics that can combat the growing threat of antimicrobial resistance. X-ray crystallography has been instrumental in elucidating the high-resolution structure of the this compound-ribosome complex, providing a detailed blueprint of its inhibitory mechanism. These application notes provide a comprehensive overview of the key findings from these crystallographic studies and furnish detailed protocols for researchers aiming to investigate ribosome-antibiotic interactions.

Quantitative Data Summary

The crystallographic study of the this compound A-ribosome complex from Thermus thermophilus has provided critical quantitative data, which is summarized below for clarity and comparative analysis.

| Parameter | Value | Reference |

| Crystal Structure Resolution | 3.4 Å | [1][2][3] |

| Ribosome Source | Thermus thermophilus 70S | [3][4] |

| This compound Binding Site | 50S ribosomal subunit | [1][2][3] |

| Key Interacting 23S rRNA Residues | C2085, U2449, A2450, A2611, C2612, A2613 | [3] |

| Involvement of Metal Ions | Mg2+ | [3] |

Mechanism of Action

X-ray crystallography has revealed that this compound A binds to a novel site on the large 50S ribosomal subunit.[1][2][3] This binding site is located at the peptidyl transferase center (PTC), a critical region responsible for peptide bond formation. Upon binding, this compound directly interferes with the placement of the P-site tRNA, causing its displacement.[1][2][3] This disruption of the P-site tRNA prevents the elongation of the polypeptide chain, thereby inhibiting protein synthesis. The mechanism shares similarities with that of the antibiotic blasticidin S, although their binding sites are distinct.[1]

Experimental Protocols

The following protocols are generalized methodologies based on established techniques for the crystallographic analysis of ribosome-ligand complexes. Researchers should note that specific optimization may be required.

Protocol 1: Crystallization of the this compound-Ribosome Complex

This protocol outlines the co-crystallization of the Thermus thermophilus 70S ribosome with this compound, mRNA, and tRNA.

Materials:

-

Purified Thermus thermophilus 70S ribosomes

-

This compound A

-

Synthetic mRNA fragment containing a Shine-Dalgarno sequence and a codon for the P-site tRNA

-

Deacylated P-site tRNA

-

Crystallization buffer (e.g., containing HEPES, KCl, NH4Cl, Mg(CH3COO)2)

-

Precipitant solution (e.g., containing PEG 20K, MPD, Arginine)

-

Vapor diffusion plates (sitting or hanging drop)

Procedure:

-

Complex Formation:

-

In a microcentrifuge tube, mix the 70S ribosomes, mRNA, and P-site tRNA in the crystallization buffer.

-

Incubate the mixture to allow for the formation of the ribosome-mRNA-tRNA complex.

-

Add this compound A to the complex solution at a molar excess and incubate further to ensure binding.

-

-

Crystallization:

-

Set up vapor diffusion experiments by mixing the this compound-ribosome complex solution with the precipitant solution in a 1:1 ratio.

-

Equilibrate the drops against a reservoir of the precipitant solution.

-

Incubate the plates at a constant temperature (e.g., 19°C) and monitor for crystal growth over several days to weeks.

-

Protocol 2: X-ray Diffraction Data Collection

This protocol describes the process of collecting X-ray diffraction data from the this compound-ribosome complex crystals.

Materials:

-

Crystals of the this compound-ribosome complex

-

Cryoprotectant solution (crystallization buffer supplemented with a cryoprotectant like glycerol or ethylene glycol)

-

Cryo-loops

-

Synchrotron beamline access

Procedure:

-

Crystal Harvesting and Cryo-cooling:

-

Carefully transfer a single crystal from the crystallization drop into a drop of cryoprotectant solution using a cryo-loop.

-

Soak the crystal in the cryoprotectant for a short period to prevent ice formation during freezing.

-

Rapidly plunge the cryo-loop with the crystal into liquid nitrogen to flash-cool it.

-

-

Data Collection:

-

Mount the frozen crystal on the goniometer of the synchrotron beamline.

-

Center the crystal in the X-ray beam.

-

Collect a series of diffraction images by rotating the crystal in the X-ray beam. Key parameters to set include the X-ray wavelength, detector distance, exposure time, and oscillation angle per image.

-

Protocol 3: Structure Determination and Refinement

This protocol provides an overview of the computational steps involved in determining and refining the crystal structure.

Software:

-

Data processing software (e.g., XDS, HKL2000)

-

Molecular replacement software (e.g., Phaser, MOLREP)

-

Model building software (e.g., Coot, O)

-

Structure refinement software (e.g., PHENIX, REFMAC5)

Procedure:

-

Data Processing:

-

Integrate the raw diffraction images to obtain the intensities of the diffraction spots.

-

Scale and merge the integrated intensities to generate a unique set of reflection data.

-

-

Phasing and Initial Model Building:

-

Use molecular replacement to solve the phase problem, using a previously determined ribosome structure as a search model.

-

Generate an initial electron density map.

-

Manually build the model of the this compound molecule and the surrounding ribosomal components into the electron density map using model-building software.

-

-

Structure Refinement:

-

Perform iterative cycles of automated refinement and manual model rebuilding to improve the fit of the atomic model to the experimental data.

-

Validate the final structure using tools such as Ramachandran plots and by checking bond lengths and angles.

-

Visualizations

Signaling Pathway of this compound Inhibition

Caption: this compound binds to the P-site of the 50S ribosomal subunit, displacing tRNA and inhibiting protein synthesis.

Experimental Workflow for this compound-Ribosome Complex Crystallography

Caption: Workflow for determining the crystal structure of the this compound-ribosome complex.

References

Mass Spectrometry Analysis of Bactobolin and its Metabolites: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bactobolin is a polyketide-peptide antibiotic with potent antitumor and antibacterial properties.[1][2] Produced by various bacteria, including Burkholderia thailandensis, this class of compounds inhibits protein synthesis by binding to the 50S ribosomal subunit.[3][4] This unique mechanism of action makes this compound and its analogs promising candidates for further drug development.

This document provides detailed application notes and protocols for the mass spectrometry-based analysis of this compound and its potential metabolites. The information herein is intended to guide researchers in developing robust analytical methods for the quantification, identification, and characterization of these compounds in various biological matrices.

Quantitative Analysis of this compound and its Analogs

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and selective quantification of this compound and its analogs in complex biological matrices.[5][6] A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode offers high sensitivity and a wide dynamic range for accurate quantification.

Structures and Molecular Weights

The this compound family consists of several known analogs, with this compound A being the most studied. The structures and molecular weights of this compound A, B, and C are presented below.

| Compound | Molecular Formula | Monoisotopic Mass (Da) |

| This compound A | C₁₅H₂₂Cl₂N₂O₅ | 380.0906 |

| This compound B | C₁₇H₂₅Cl₂N₃O₇ | 453.1070 |

| This compound C | C₁₄H₂₀Cl₂N₂O₅ | 366.0750 |

Proposed LC-MS/MS Method for Quantitative Analysis

The following protocol is a recommended starting point for developing a quantitative LC-MS/MS method for this compound A in bacterial culture. Optimization of chromatographic and mass spectrometric parameters will be necessary for specific applications.

1.2.1. Sample Preparation: Intracellular this compound Extraction

This protocol is adapted from general methods for extracting intracellular antibiotics from bacterial cultures.[7]

-

Cell Culture: Grow the this compound-producing bacterial strain or a strain treated with this compound under desired conditions.

-

Harvesting: Pellet the bacterial cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).

-

Washing: Resuspend the cell pellet in an appropriate buffer (e.g., phosphate-buffered saline) to remove extracellular components and repeat the centrifugation step.

-

Lysis and Extraction:

-

Resuspend the washed cell pellet in a cold extraction solvent. A mixture of acetonitrile, methanol, and water (e.g., 40:40:20 v/v/v) is a good starting point.

-

Lyse the cells using mechanical disruption (e.g., bead beating or sonication) on ice.

-

Centrifuge the lysate at high speed (e.g., 14,000 x g for 10 minutes at 4°C) to pellet cell debris.

-

-

Sample Cleanup:

-

Collect the supernatant containing the intracellular metabolites.

-

For cleaner samples, a solid-phase extraction (SPE) step can be incorporated. Oasis HLB cartridges are suitable for retaining a broad range of small molecules.[8]

-

Condition the SPE cartridge with methanol followed by water.

-

Load the supernatant onto the cartridge.

-

Wash the cartridge with a low percentage of organic solvent (e.g., 5% methanol in water) to remove salts and other polar impurities.

-

Elute the analytes with a higher percentage of organic solvent (e.g., methanol or acetonitrile).

-

-

Final Preparation: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a solvent compatible with the LC mobile phase (e.g., 50% methanol in water).

1.2.2. Liquid Chromatography (LC) Conditions

| Parameter | Recommended Condition |

| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Gradient | Start with a low percentage of B (e.g., 5%), ramp up to a high percentage (e.g., 95%) over several minutes, hold, and then return to initial conditions for re-equilibration. |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

1.2.3. Mass Spectrometry (MS) Conditions

| Parameter | Recommended Condition |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 350°C |

| Cone Gas Flow | 50 L/hr |

| Desolvation Gas Flow | 600 L/hr |

1.2.4. MRM Transitions

Precursor and product ions for MRM transitions should be determined by infusing a standard solution of each this compound analog and performing a product ion scan. Based on the structures, the following are potential precursor ions:

| Compound | Precursor Ion ([M+H]⁺) |

| This compound A | m/z 381.0976 |

| This compound B | m/z 454.1140 |

| This compound C | m/z 367.0820 |

Data Presentation

Quantitative data should be summarized in a clear and structured table. An internal standard, structurally similar to the analytes, should be used to correct for matrix effects and variations in instrument response.

Table 1: Example of a Quantitative Data Summary for this compound A

| Sample ID | This compound A Concentration (µg/mL) | Standard Deviation | % RSD |

| Control 1 | Not Detected | N/A | N/A |

| Control 2 | Not Detected | N/A | N/A |

| Treated 1 | 1.23 | 0.09 | 7.3 |

| Treated 2 | 1.18 | 0.11 | 9.3 |

| Treated 3 | 1.27 | 0.08 | 6.3 |